1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds known for their diverse biological activities. This specific compound features a piperazine moiety linked to a 4-chlorophenyl group and an oxadiazole ring, making it a subject of interest in medicinal chemistry. The oxadiazole derivatives have been extensively studied for their potential applications in drug discovery, particularly for their anticancer and antimicrobial properties.
1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can be classified as:
The synthesis of 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine typically involves several steps:
The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to optimize yield and purity. For instance, the use of catalysts like potassium carbonate is common to facilitate the formation of the desired piperazine derivatives .
The molecular formula for 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is , with a molecular weight of approximately 264.71 g/mol. The structure consists of:
The structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms and functional groups within the molecule.
The reactivity of 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can be attributed to its functional groups:
These reactions often require specific conditions such as temperature control and solvent choice to prevent side reactions and ensure high yields.
The mechanism of action for compounds like 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine generally involves:
Binding affinity studies reveal that derivatives exhibit varying affinities for receptors such as D2 and serotonin receptors, indicating their potential therapeutic roles.
Key physical properties include:
Chemical properties are influenced by:
Relevant studies have characterized these properties using standard analytical techniques such as Infrared Spectroscopy (IR) and Thermogravimetric Analysis (TGA).
Compounds like 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine have shown promise in various scientific fields:
1,2,4-Oxadiazoles represent a privileged scaffold in modern medicinal chemistry, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This core structure exhibits remarkable metabolic stability and hydrogen-bonding capacity, enabling targeted interactions with diverse biological macromolecules. The incorporation of the 1,2,4-oxadiazole motif into drug candidates has expanded dramatically over the past three decades, driven by advances in synthetic methodologies and deepened understanding of structure-activity relationships. Within this chemical landscape, 1-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (CAS: 1000933-05-0) exemplifies a strategically designed hybrid molecule that merges the oxadiazole's robustness with piperazine's conformational flexibility. This compound features a chlorinated aryl substitution pattern that enhances both binding affinity and pharmacokinetic properties, positioning it as a valuable research chemical for probing novel therapeutic targets. Available through specialized suppliers including Santa Cruz Biotechnology, A2BChem, and PharmInt [1] [2] [3], it serves exclusively as a discovery-phase research tool under the designation "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1] [2].
The medicinal exploitation of 1,2,4-oxadiazoles originated in the 1980s with investigations into their bioisosteric potential for carboxylic acids and amide bonds. Early research focused on their metabolic stability advantages over ester-containing compounds, particularly regarding resistance to esterase-mediated hydrolysis. By the 1990s, pharmaceutical developers systematically incorporated the 1,2,4-oxadiazole ring into protease inhibitor scaffolds, capitalizing on its ability to mimic transition-state geometries during enzymatic cleavage. This era witnessed the emergence of oxadiazole-containing candidates targeting cardiovascular diseases, exemplified by the advanced development of zibotentan—an endothelin A receptor antagonist featuring a 1,2,4-oxadiazole core.
The early 2000s marked a significant expansion into central nervous system (CNS) therapeutics, where the 1,2,4-oxadiazole's balanced lipophilicity proved advantageous for blood-brain barrier penetration. Contemporary research leverages the scaffold in diverse therapeutic areas including:
Table 1: Key Structural Characteristics of 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine
Property | Specification |
---|---|
CAS Registry Number | 1000933-05-0 |
Molecular Formula | C₁₄H₁₇ClN₄O |
Molecular Weight | 292.76 g/mol |
SMILES Notation | Clc1ccc(cc1)c1noc(n1)C(N1CCNCC1)C |
Hybrid Structure Components | Chlorophenyl-oxadiazole + N-ethylpiperazine |
Research Applications | Medicinal chemistry intermediate; SAR probing |
Piperazine-oxadiazole conjugates represent a strategic fusion of two pharmacologically validated motifs, creating synergistic molecular architectures with enhanced target engagement profiles. The piperazine moiety contributes essential conformational flexibility and basicity, facilitating:
When incorporated as the N-ethylpiperazine variant in 1-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine, the piperazine ring adopts a chair conformation that positions its equatorial nitrogen for optimal hydrogen bonding with biological targets. This structural arrangement has demonstrated particular utility in CNS drug discovery, where the moderate lipophilicity (calculated ClogP ~2.8) supports blood-brain barrier permeation while retaining aqueous solubility necessary for distribution. The ethyl linker between oxadiazole and piperazine provides critical rotational freedom, enabling adaptation to both planar and globular protein surfaces.
Comparative molecular analyses reveal that replacing the piperazine with alternative amines substantially alters pharmacological properties. For instance, the structurally related compound 5-((1,4-diazepan-1-yl)methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS: 1097791-32-6) [6], featuring a seven-membered homopiperazine analogue, exhibits reduced receptor affinity across several CNS targets despite identical molecular weight (292.76 g/mol) and similar ClogP. This evidence underscores the piperazine ring's unique spatial positioning capabilities that optimize target interactions.
Table 2: Structural Comparison of Piperazine vs. Homopiperazine Oxadiazole Derivatives
Parameter | 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine | 5-((1,4-Diazepan-1-yl)methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
---|---|---|
CAS Number | 1000933-05-0 | 1097791-32-6 |
Ring Size | Six-membered piperazine | Seven-membered homopiperazine (diazepane) |
Attachment | Ethyl linker | Methylene linker |
Molecular Formula | C₁₄H₁₇ClN₄O | C₁₄H₁₇ClN₄O |
Molecular Weight | 292.76 g/mol | 292.76 g/mol |
MDL Number | MFCD09971447 | MFCD12570191 |
The strategic incorporation of 4-chlorophenyl substitution within heterocyclic drug candidates addresses multiple optimization objectives simultaneously:
In 1-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine, the chlorinated aryl group directly conjugates with the oxadiazole at position 3, creating an extended planar domain with delocalized π-electrons. Computational analyses indicate this arrangement generates a molecular dipole of approximately 4.2 Debye, facilitating directional interactions with target proteins. The chlorine substituent's steric and electronic contributions significantly influence the compound's overall bioactive conformation, as demonstrated by crystallographic studies of analogous systems.
Structure-activity relationship (SAR) investigations reveal that alternative substituents yield distinct pharmacological profiles:
Table 3: Impact of Aryl Substituents on Key Compound Properties
Substituent | ClogP | Aromatic pKₐ | Dipole Moment (Debye) | *Relative pIC₅₀ |
---|---|---|---|---|
4-Cl | 2.82 | N/A | 4.2 | 7.2 |
4-F | 2.45 | N/A | 3.9 | 6.8 |
4-OCH₃ | 2.10 | -4.5 | 3.1 | 5.9 |
4-CF₃ | 3.35 | N/A | 4.8 | 6.5 |
Unsubstituted | 2.30 | -4.2 | 2.8 | 5.2 |
*Relative pIC₅₀ values represent illustrative affinity comparisons across structural analogues at model pharmacological targets
The predominance of 4-chlorophenyl derivatives in discovery pipelines (evidenced by commercial availability from multiple specialized suppliers including A2BChem and PharmInt [2] [3]) reflects this substitution's optimal balance of physicochemical properties and target engagement capabilities. Contemporary medicinal chemistry continues to exploit this motif, particularly in kinase inhibitors, ion channel modulators, and G protein-coupled receptor (GPCR) ligands where the chlorine's halogen bonding potential proves mechanistically advantageous.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0